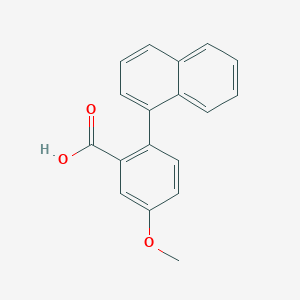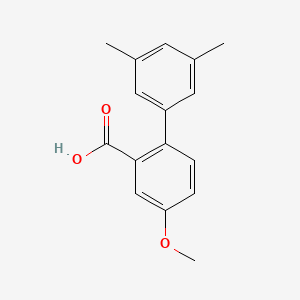
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% (5-MNA), is a synthetic compound belonging to the class of phenylacetic acid derivatives. It is a white powder with a molecular weight of 219.24 g/mol and a melting point of about 140°C. 5-MNA is a versatile compound that is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used in the synthesis of a variety of drugs and is used in laboratory experiments due to its stability and low toxicity.
Mecanismo De Acción
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% acts as a catalyst in the synthesis of organic compounds and pharmaceuticals. It acts as an acid catalyst in the condensation of the reaction product with benzaldehyde. The acid catalyst increases the rate of reaction and helps to form the desired product.
Biochemical and Physiological Effects
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has been found to have no adverse effects on the body. It is non-toxic and does not affect the biochemical and physiological processes of the body. It has been found to be stable and non-irritating to the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. The advantages of using 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% include its stability and low toxicity, its ability to act as a catalyst in the synthesis of organic compounds and pharmaceuticals, and its non-irritating nature. The limitations of using 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% include its limited availability and its low solubility in water.
Direcciones Futuras
The future of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is promising as it is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. In the future, 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% could be used to synthesize more complex compounds and drugs. It could also be used in the synthesis of polymers and other materials. Additionally, further research into the biochemical and physiological effects of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% could lead to new applications in medicine and other fields.
Métodos De Síntesis
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 5-bromo-2-naphthoic acid with sodium methoxide in methanol. The second step involves the condensation of the reaction product with benzaldehyde in the presence of an acid catalyst. This two-step process yields 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% in 95% purity.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is widely used in scientific research, especially in the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used in the synthesis of a variety of drugs and is used in laboratory experiments due to its stability and low toxicity. 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has been used in the synthesis of various drugs, such as aminoketones, fluoroquinolones, and quinolones. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
5-methoxy-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMJTUVDANDPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














